
Sodium hexachloropalladate(IV) tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexachloropalladate(IV) tetrahydrate: is a chemical compound with the formula Na₂PdCl₆·4H₂O . It is a palladium-containing complex that is often used in various chemical reactions and industrial applications. The compound is known for its distinctive yellow color and is typically available in a hydrated form.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexachloropalladate(IV) tetrahydrate can be synthesized by reacting palladium(II) chloride with sodium chloride in the presence of chlorine gas. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The general reaction is as follows:
PdCl2+2NaCl+Cl2+4H2O→Na2PdCl6⋅4H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions: Sodium hexachloropalladate(IV) tetrahydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where palladium(IV) is reduced to palladium(II) or palladium(0).
Substitution Reactions: The chloride ligands in the complex can be substituted by other ligands such as phosphines, amines, or other halides.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Common reducing agents include hydrazine, sodium borohydride, and hydrogen gas.
Substitution Reactions: Ligands such as triphenylphosphine, ethylenediamine, and iodide ions are commonly used.
Major Products Formed:
Reduction: Palladium(II) chloride or palladium metal.
Substitution: Complexes such as sodium hexabromopalladate(IV) or palladium-phosphine complexes.
Scientific Research Applications
Chemistry: Sodium hexachloropalladate(IV) tetrahydrate is widely used as a precursor in the synthesis of various palladium complexes. It is also used as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology and Medicine: In biological research, palladium complexes derived from this compound are studied for their potential anticancer properties. These complexes can interact with DNA and proteins, leading to cell death in cancer cells.
Industry: In industrial applications, this compound is used in electroplating processes to deposit thin layers of palladium on various substrates. It is also used in the production of electronic components and catalytic converters.
Mechanism of Action
The mechanism of action of sodium hexachloropalladate(IV) tetrahydrate involves the interaction of palladium ions with various molecular targets. In catalytic reactions, palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, palladium complexes can bind to DNA and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
- Sodium hexachloroplatinate(IV) hexahydrate (Na₂PtCl₆·6H₂O)
- Potassium tetrachloropalladate(II) (K₂PdCl₄)
- Ammonium tetrachloropalladate(II) ((NH₄)₂PdCl₄)
Comparison:
- Sodium hexachloroplatinate(IV) hexahydrate: Similar in structure but contains platinum instead of palladium. It is used in similar applications but has different reactivity and catalytic properties.
- Potassium tetrachloropalladate(II): Contains palladium in the +2 oxidation state and has different chemical reactivity. It is often used in different types of catalytic reactions.
- Ammonium tetrachloropalladate(II): Similar to potassium tetrachloropalladate(II) but with ammonium ions. It is used in similar applications but has different solubility and reactivity properties.
Sodium hexachloropalladate(IV) tetrahydrate stands out due to its higher oxidation state of palladium, which imparts unique reactivity and catalytic properties compared to its counterparts.
Properties
Molecular Formula |
Cl6H8Na2O4Pd |
|---|---|
Molecular Weight |
437.2 g/mol |
IUPAC Name |
disodium;hexachloropalladium(2-);tetrahydrate |
InChI |
InChI=1S/6ClH.2Na.4H2O.Pd/h6*1H;;;4*1H2;/q;;;;;;2*+1;;;;;+4/p-6 |
InChI Key |
GHVFIGRMWISCMO-UHFFFAOYSA-H |
Canonical SMILES |
O.O.O.O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


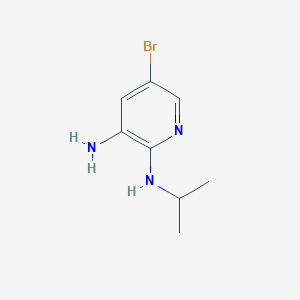
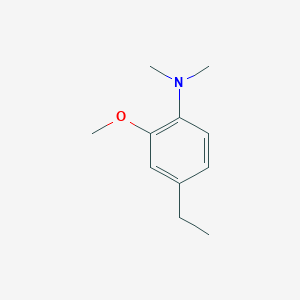
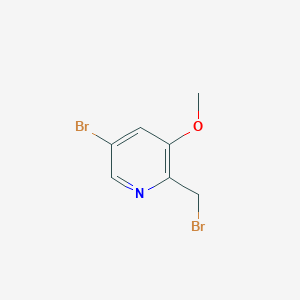
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)

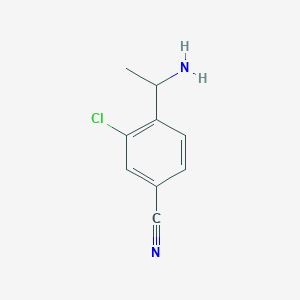
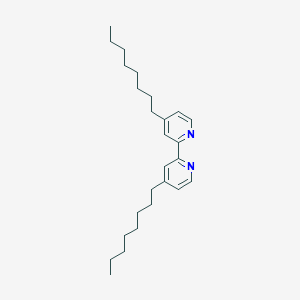
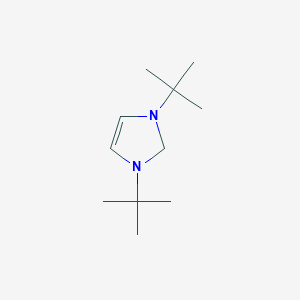
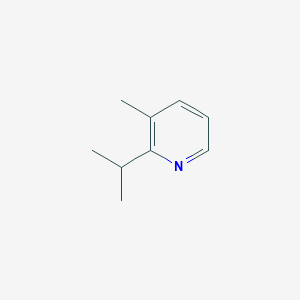
![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)
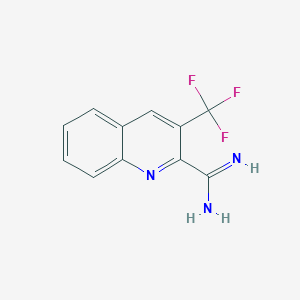
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)
![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)
![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
